4-(2-Chloro-4-nitrobenzamido)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-chloro-4-nitrobenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-12-7-10(17(21)22)5-6-11(12)13(18)16-9-3-1-8(2-4-9)14(19)20/h1-7H,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCNEBDIUCWLCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
De Novo Synthesis Strategies for 4-(2-Chloro-4-nitrobenzamido)benzoic acid
The direct synthesis of the target compound can be approached through two primary strategies: the coupling of its constituent acid and amine fragments or the derivatization of precursors that already contain some of the key structural features.
The most direct route to this compound is the formation of an amide bond between 2-Chloro-4-nitrobenzoic acid and 4-aminobenzoic acid. This transformation can be achieved through several well-established coupling methods.
One common approach involves the activation of the carboxylic acid group of 2-Chloro-4-nitrobenzoic acid to make it more susceptible to nucleophilic attack by the amino group of 4-aminobenzoic acid. This can be accomplished by converting the carboxylic acid to a more reactive acyl chloride. Treatment of 2-Chloro-4-nitrobenzoic acid with an excess of a chlorinating agent like thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), yields the intermediate 2-chloro-4-nitrobenzoyl chloride. nih.govmdpi.com This highly reactive intermediate can then be reacted directly with 4-aminobenzoic acid to form the desired amide bond. mdpi.com
Alternatively, a wide array of chemical coupling reagents can facilitate the amide bond formation directly from the carboxylic acid and amine, avoiding the isolation of the acyl chloride. rsc.org These reagents activate the carboxylic acid in situ. This method is prevalent in medicinal chemistry for its mild conditions and broad applicability. nih.gov For instance, carbodiimides such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), often used in conjunction with an additive like 4-dimethylaminopyridine (B28879) (DMAP), are effective for this purpose. chemicalbook.com The process involves the reaction of the carboxylic acid with EDCI to form a reactive O-acylisourea intermediate, which is then readily displaced by the amine.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent/System | Description |
|---|---|
| Thionyl Chloride (SOCl₂) | Converts carboxylic acid to a highly reactive acyl chloride intermediate. nih.gov |
| EDCI / DMAP | A carbodiimide-based system that activates the carboxylic acid for direct reaction with an amine under mild conditions. chemicalbook.com |
| Phosphonium (B103445) Salts | Reagents like BOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) activate carboxylic acids. In situ generation of phosphonium salts from reagents like N-chlorophthalimide and triphenylphosphine (B44618) has also been developed. nih.govacs.org |
Derivatization from Precursors Bearing Chloro, Nitro, or Carboxyl Substitutions
An alternative synthetic strategy involves modifying a precursor molecule that already possesses one or more of the required substituents. For example, the synthesis can begin from p-nitrotoluene, which can undergo chlorination and subsequent oxidation of the methyl group to yield the 2-chloro-4-nitrobenzoic acid precursor. google.com
Another theoretical pathway could involve starting with a simpler benzanilide (B160483) structure and introducing the necessary functional groups through electrophilic aromatic substitution. For instance, one could synthesize 4-(2-chlorobenzamido)benzoic acid and then introduce the nitro group at the 4-position of the chlorobenzoyl moiety. However, the conditions for such a nitration would need to be carefully controlled, as the existing substituents and the amide linkage will direct the position of the incoming nitro group. The amide group's nitrogen is activating and ortho-, para-directing for the benzoic acid ring, while the carbonyl is deactivating and meta-directing for the 2-chlorobenzoyl ring. The chloro group is deactivating but ortho-, para-directing. msu.edu The interplay of these electronic effects would influence the feasibility and outcome of such a reaction.
Table 2: Potential Precursors for Derivatization
| Precursor | Required Transformations |
|---|---|
| 2-Chloro-4-nitrotoluene | Oxidation of the methyl group to a carboxylic acid. |
| 4-Aminobenzoic acid | Acylation with 2-chloro-4-nitrobenzoyl chloride. mdpi.com |
| 2-Chloro-4-nitrobenzoic acid | Amide coupling with 4-aminobenzoic acid. chemicalbook.com |
| 4-(2-Chlorobenzamido)benzoic acid | Regioselective nitration of the 2-chlorobenzoyl ring. |
Synthetic Routes to Analogues and Derivatives of this compound
The synthesis of analogues and derivatives allows for the systematic exploration of structure-activity relationships. Modifications can be targeted at either of the aromatic rings or by altering the existing substituents.
Altering the benzoic acid portion of the molecule is readily achieved by substituting 4-aminobenzoic acid with a different amino-functionalized aromatic carboxylic acid in the amide coupling step. For example, using 3-aminobenzoic acid would yield the isomeric product 3-(2-Chloro-4-nitrobenzamido)benzoic acid. Introducing further substituents on the 4-aminobenzoic acid ring, such as methyl or halogen groups, would produce a library of derivatives.
Furthermore, the carboxylic acid group itself can be derivatized. For instance, after the synthesis of the parent compound, the carboxyl group can be converted into esters or amides. A common method for this is to first convert the carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride, which can then be reacted with various alcohols or amines to yield the desired ester or amide derivatives. researchgate.net
Modifications to the 2-chloro-4-nitrobenzamido portion can be accomplished by using different substituted benzoic acids in the initial coupling reaction. For example, replacing 2-chloro-4-nitrobenzoic acid with analogues where the chloro or nitro groups are in different positions, or are replaced by other functional groups (e.g., fluoro, bromo, or cyano), would generate a diverse set of structural analogues. The synthesis of precursors like 2-chloro-4-fluoro-5-nitrobenzoic acid provides a starting point for such analogues. google.com
A documented example of extensive modification involves the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov In this work, 2-chloro-4-nitrobenzoic acid was first converted to 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, which was then reacted with an amine to form a sulfonamide. This modified acid was subsequently coupled with various amines to produce a series of complex analogues, demonstrating a multi-step strategy for altering the core structure. nih.gov
Post-synthesis modification of the aromatic rings provides another avenue for creating derivatives. The nitro group is particularly versatile for further transformations. It can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This newly formed amino group can then serve as a handle for a wide range of subsequent reactions, including diazotization followed by Sandmeyer reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).
Electrophilic aromatic substitution on the fully formed molecule could also be explored to introduce additional substituents. The directing effects of the existing groups would determine the position of any new substituent. msu.edu The benzoic acid ring is activated by the amide nitrogen (an ortho-, para-director), while the 2-chloro-4-nitrobenzoyl ring is strongly deactivated by the nitro group and the amide carbonyl (meta-directors). msu.edu Therefore, electrophilic substitution would likely occur on the benzoic acid ring at the positions ortho to the amide linkage.
Table 3: Summary of Potential Analogue Syntheses
| Modification Strategy | Example Reactants | Resulting Analogue Type |
|---|---|---|
| Benzoic Acid Moiety | 2-Chloro-4-nitrobenzoic acid + 3-aminobenzoic acid | Isomeric product |
| Benzoic Acid Moiety | This compound + Thionyl chloride, then Methanol | Methyl ester derivative |
| Benzamido Moiety | 2-Bromo-4-nitrobenzoic acid + 4-aminobenzoic acid | Halogen-substituted analogue |
| Benzamido Moiety | 2-Chloro-5-nitrobenzoic acid + 4-aminobenzoic acid | Isomeric product |
| Substituent Manipulation | This compound + Reducing agent (e.g., SnCl₂) | Amino-substituted derivative |
Mechanistic Insights into Amide Bond Formation Reactions Relevant to the Compound
The formation of the amide bond in this compound is a cornerstone of its synthesis. This transformation typically involves the reaction of 4-aminobenzoic acid with an activated form of 2-chloro-4-nitrobenzoic acid. The underlying mechanism for this crucial bond formation is a nucleophilic acyl substitution. pearson.com This process can be achieved through several pathways, primarily differing in how the carboxylic acid is activated to facilitate the reaction with the amine.
Two prevalent mechanistic routes relevant to the synthesis of this compound are:
The Acyl Chloride Pathway: Involving the reaction of an amine with a highly reactive acyl chloride. studysmarter.co.uk
The Carbodiimide-Mediated Coupling Pathway: Utilizing a coupling agent to activate the carboxylic acid directly for reaction with the amine. chemistrysteps.com
The Acyl Chloride Pathway (Schotten-Baumann Reaction Conditions)
This method involves the conversion of the carboxylic acid (2-chloro-4-nitrobenzoic acid) into a more reactive acyl chloride (2-chloro-4-nitrobenzoyl chloride) using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The resulting acyl chloride is a potent electrophile. chemistrysteps.com
The mechanism proceeds via a nucleophilic addition-elimination pathway. chemguide.co.ukchemguide.co.uk
Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of the amine (4-aminobenzoic acid) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukyoutube.com This attack is possible because the highly electronegative oxygen and chlorine atoms attached to the carbonyl carbon make it electron-deficient and thus susceptible to nucleophilic attack. chemguide.co.uk This initial addition breaks the carbonyl π bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. chemguide.co.uk
Step 2: Elimination of the Leaving Group. The tetrahedral intermediate is unstable and quickly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. chemguide.co.uk Concurrently, the chloride ion, being an excellent leaving group, is expelled. youtube.com
Step 3: Deprotonation. The resulting product is a protonated amide (an amidium ion). A base, such as an excess of the amine reactant, pyridine (B92270), or an aqueous base added to the reaction, removes the proton from the nitrogen atom to yield the final, neutral amide product and a salt (e.g., an ammonium (B1175870) chloride). fishersci.co.ukchemistrysteps.comchemguide.co.uk Using a base is crucial to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. fishersci.co.ukchemguide.co.uk
| Stage | Description | Key Species Involved |
|---|---|---|
| Activation | The carboxylic acid is converted to a highly reactive acyl chloride using a chlorinating agent. | 2-chloro-4-nitrobenzoic acid, Thionyl chloride (SOCl₂) |
| Nucleophilic Addition | The amine's nitrogen atom attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. | 4-aminobenzoic acid, 2-chloro-4-nitrobenzoyl chloride |
| Elimination | The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion. | Tetrahedral intermediate, Chloride ion (Cl⁻) |
| Deprotonation | A base removes a proton from the nitrogen atom to yield the final neutral amide. | Protonated amide, Base (e.g., Pyridine) |
The Carbodiimide-Mediated Coupling Pathway
Directly reacting a carboxylic acid with an amine is generally ineffective because the amine, being basic, will deprotonate the acidic carboxylic acid to form a highly unreactive carboxylate salt. chemistrysteps.comlibretexts.org Carbodiimide (B86325) coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), circumvent this issue by activating the carboxylic acid. chemistrysteps.comfishersci.co.uk
The mechanism, while complex and not fully elucidated, is understood to proceed through the formation of a key active intermediate, an O-acylisourea. peptide.comwikipedia.org
Step 1: Activation of the Carboxylic Acid. The carboxylic acid (2-chloro-4-nitrobenzoic acid) adds to one of the double bonds of the carbodiimide molecule. libretexts.org This reaction is initiated by the deprotonation of the carboxylic acid by the carbodiimide's imine nitrogen, followed by the nucleophilic attack of the resulting carboxylate on the now highly electrophilic central carbon of the carbodiimide. chemistrysteps.com This forms the highly reactive O-acylisourea intermediate, which has a very good leaving group. chemistrysteps.comlibretexts.orgpeptide.com
Step 2: Nucleophilic Attack by the Amine. The amine (4-aminobenzoic acid) can then directly attack the carbonyl carbon of the O-acylisourea intermediate. libretexts.orgwikipedia.org This nucleophilic attack leads to the formation of a new tetrahedral intermediate.
Step 3: Collapse of the Intermediate and Product Formation. The tetrahedral intermediate collapses, forming the desired amide bond and releasing a urea (B33335) derivative (e.g., dicyclohexylurea, DCU, if DCC is used) as a byproduct. libretexts.orgwikipedia.org
Side Reactions and the Role of Additives
The O-acylisourea intermediate is susceptible to side reactions. It can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea, which reduces the yield of the desired amide. peptide.comwikipedia.org To minimize this side reaction, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used. fishersci.co.ukluxembourg-bio.com HOBt rapidly reacts with the O-acylisourea intermediate to form an activated HOBt ester. peptide.comluxembourg-bio.com This new active ester is more stable against rearrangement but still highly reactive towards the amine, leading to a cleaner reaction and higher yields of the final amide product. fishersci.co.ukpeptide.com
| Feature | Acyl Chloride Pathway | Carbodiimide-Mediated Pathway |
|---|---|---|
| Activating Agent | Chlorinating agent (e.g., SOCl₂, (COCl)₂) | Carbodiimide (e.g., DCC, EDC) |
| Key Intermediate | Acyl chloride | O-acylisourea |
| Byproducts | HCl (neutralized by base) | Urea derivative (e.g., Dicyclohexylurea) |
| Reaction Conditions | Often requires a separate activation step; reaction with amine is rapid. | One-pot reaction at room temperature. chemistrysteps.com |
| Common Issues | Harsh conditions for acyl chloride formation may not be suitable for sensitive substrates. hepatochem.com | Potential for rearrangement to N-acylurea; byproduct removal can be difficult. peptide.comwikipedia.org |
Advanced Spectroscopic Characterization for Structural Elucidation
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis of 4-(2-Chloro-4-nitrobenzamido)benzoic acid and Related Structures
Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups and probing the molecular structure of a compound. Both FTIR and Raman spectroscopy measure the vibrational energies of molecules, which are characteristic of specific chemical bonds and structural motifs.
The structure of this compound incorporates several key functional groups: a carboxylic acid, an amide, a nitro group, a chloro-substituent, and two aromatic rings. Each of these groups gives rise to characteristic absorption bands in the infrared and Raman spectra.
Carboxylic Acid Group (-COOH): The most distinct feature of the carboxylic acid is the broad O-H stretching vibration, which typically appears in the 2500–3300 cm⁻¹ region of the IR spectrum. stmarys-ca.edudocbrown.info This broadening is a direct consequence of strong hydrogen bonding. The carbonyl (C=O) stretching vibration of the acid is observed as a strong, sharp peak around 1700–1680 cm⁻¹. docbrown.info Additionally, C-O stretching and O-H bending vibrations are expected in the 1320–1210 cm⁻¹ and 960–900 cm⁻¹ regions, respectively. docbrown.info
Amide Group (-CONH-): The secondary amide linkage presents two characteristic vibrations. The N-H stretching vibration appears in the region of 3300–3500 cm⁻¹. nih.gov The amide C=O stretch, known as the Amide I band, is a very strong absorption typically found between 1630 and 1690 cm⁻¹. nih.govmasterorganicchemistry.com
Nitro Group (-NO₂): The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch between 1587 and 1506 cm⁻¹ and a symmetric stretch between 1378 and 1302 cm⁻¹. nih.govspectroscopyonline.com These intense bands are reliable indicators of the presence of a nitro functionality.
Aromatic Rings and Substituents: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. masterorganicchemistry.com C=C stretching vibrations within the benzene (B151609) rings produce a series of peaks in the 1400–1600 cm⁻¹ region. stmarys-ca.edu The C-Cl stretching vibration gives rise to a band in the lower frequency region of the spectrum.
The expected vibrational frequencies for the primary functional groups are summarized in the table below.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
| Carboxylic Acid | O-H Stretch | 2500–3300 | Strong, Very Broad |
| C=O Stretch | 1680–1700 | Strong | |
| C-O Stretch | 1210–1320 | Medium | |
| Amide | N-H Stretch | 3300–3500 | Medium |
| C=O Stretch (Amide I) | 1630–1690 | Strong | |
| Nitro Group | Asymmetric Stretch | 1506–1587 | Strong |
| Symmetric Stretch | 1302–1378 | Strong | |
| Aromatic Ring | C-H Stretch | 3000–3100 | Medium-Weak |
| C=C Stretch | 1400–1600 | Medium-Strong |
The presence of both carboxylic acid and amide functional groups makes this compound highly susceptible to forming extensive intermolecular and intramolecular hydrogen bonds. Vibrational spectroscopy is exceptionally sensitive to these interactions.
Hydrogen bonding significantly perturbs the vibrational frequencies of the involved groups. The O-H stretch of the carboxylic acid and the N-H stretch of the amide group are expected to be red-shifted (shifted to lower wavenumbers) and significantly broadened due to their participation in hydrogen bonding. mdpi.com In the solid state, carboxylic acids typically form cyclic dimers through strong O-H···O=C hydrogen bonds, which accounts for the characteristic broadness of the O-H band and a lowering of the C=O stretching frequency compared to the monomeric form. stmarys-ca.eduresearchgate.net
Similarly, the amide N-H group can act as a hydrogen bond donor, and the amide C=O can act as an acceptor. The formation of N-H···O=C hydrogen bonds between molecules would lead to a red-shift in both the N-H and C=O stretching frequencies. mdpi.com The precise positions and shapes of these bands in the FTIR and Raman spectra can therefore provide critical information about the specific hydrogen-bonding motifs present in the crystalline structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H), Carbon-13 (¹³C), and Two-Dimensional (2D) NMR Studies
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed molecular structure can be assembled.
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to display signals for the acidic, amide, and aromatic protons.
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet at a very low field, typically in the range of 10–13 ppm. rsc.org
Amide Proton (-NH-): The amide proton signal is also deshielded and should appear as a singlet between 10 and 11 ppm. nih.gov
Aromatic Protons: The two substituted benzene rings will give rise to a complex set of signals in the aromatic region (approximately 7.5–8.5 ppm). The three protons on the 2-chloro-4-nitrobenzoyl ring and the four protons on the 4-aminobenzoic acid moiety are expected to show distinct splitting patterns (e.g., doublets, doublets of doublets) based on their substitution and coupling with neighboring protons. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton.
Carbonyl Carbons (-C=O): Two distinct signals are expected for the carboxylic acid and amide carbonyl carbons, typically in the deshielded region of 164–172 ppm. nih.govrsc.org
Aromatic Carbons: The twelve aromatic carbons will produce a series of signals between approximately 115 and 150 ppm. Carbons directly attached to electron-withdrawing groups (such as -NO₂, -Cl, and the amide and carboxyl groups) will be shifted downfield to higher ppm values.
The predicted chemical shifts for this compound are tabulated below.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | 10.0 – 13.0 | Broad Singlet |
| -NH- | 10.0 – 11.0 | Singlet |
| Aromatic H's | 7.5 – 8.5 | Multiplets |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |
| -C =O (Acid & Amide) | 164 – 172 | |
| Aromatic C 's | 115 – 150 |
NMR spectroscopy is also a key technique for studying dynamic processes, such as conformational changes and restricted rotation. auremn.org.brnih.gov In this compound, the partial double-bond character of the amide C-N bond restricts free rotation, potentially leading to the existence of cis and trans conformers. nih.gov
This restricted rotation can be investigated using variable-temperature (VT) NMR experiments. At room temperature, if the rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of rotation decreases, which can lead to the broadening and eventual splitting of signals into two distinct sets, one for each conformer. From the coalescence temperature, the energy barrier for rotation can be calculated, providing quantitative information about the conformational stability.
Furthermore, two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to identify protons that are close to each other in space, regardless of their bond connectivity. researchgate.net Observing a NOE correlation between the amide N-H proton and specific aromatic protons on either ring would provide definitive evidence for the preferred three-dimensional conformation of the molecule in solution.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and the chemical (oxidation) state of the elements within the top few nanometers of a material's surface. For this compound, XPS can confirm the presence of all constituent elements (C, H, N, O, Cl) and distinguish between the different chemical environments of nitrogen and oxygen atoms.
The core-level spectra for each element are of primary interest:
N 1s Spectrum: The N 1s region is expected to show two distinct peaks, providing clear evidence for the two different nitrogen environments. The nitrogen in the amide group (-NH-) would appear at a binding energy of approximately 400 eV, while the nitrogen in the highly oxidized nitro group (-NO₂) would be found at a significantly higher binding energy, around 405–407 eV.
O 1s Spectrum: The O 1s spectrum will be a complex, broadened envelope resulting from the overlap of signals from the four distinct oxygen environments: the carbonyl and hydroxyl oxygens of the carboxylic acid, the carbonyl oxygen of the amide, and the two oxygens of the nitro group. Deconvolution of this peak would be necessary to resolve the individual components, which typically appear in the 531–533 eV range.
Cl 2p Spectrum: The chlorine atom will produce a characteristic doublet, Cl 2p₃/₂ and Cl 2p₁/₂, with expected binding energies around 200–201 eV and 202–203 eV, respectively, typical for chlorine bonded to an aromatic ring.
C 1s Spectrum: The C 1s spectrum will consist of a main peak around 284.8 eV corresponding to C-C and C-H bonds in the aromatic rings. Additional peaks or shoulders at higher binding energies will correspond to carbons bonded to heteroatoms: C-N, C-Cl, and the two carbonyl carbons (C=O) at approximately 288–289 eV.
| Element | Core Level | Predicted Binding Energy (eV) | Chemical Group |
| N | 1s | ~400 | Amide (-NH-) |
| ~405 - 407 | Nitro (-NO₂) | ||
| O | 1s | ~531 - 533 | Overlapping C=O, -OH, -NO₂ |
| Cl | 2p₃/₂ | ~200 - 201 | C-Cl |
| 2p₁/₂ | ~202 - 203 | C-Cl | |
| C | 1s | ~284.8 | C-C, C-H |
| >285 | C-N, C-Cl | ||
| ~288 - 289 | Carbonyl (-COOH, -CONH-) |
Complementary Advanced Spectroscopic Techniques for Comprehensive Structural Characterization
To achieve an unambiguous structural assignment and a detailed understanding of the molecular architecture of this compound, a suite of advanced spectroscopic methods is indispensable. These techniques, including mass spectrometry and X-ray crystallography, provide information that is often unattainable through basic spectroscopic methods alone.
Mass Spectrometry (MS): This powerful analytical technique is crucial for determining the precise molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure, revealing the presence of key functional groups and the connectivity of its constituent aromatic rings.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D ¹H and ¹³C NMR are fundamental for initial structural assessment, two-dimensional (2D) NMR techniques are essential for complex molecules. Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unequivocally assigning all proton and carbon signals and establishing the connectivity between different parts of the this compound molecule. These experiments would help to resolve any ambiguities arising from overlapping signals in the 1D spectra and confirm the substitution patterns on the aromatic rings.
Computational and Theoretical Investigations of 4 2 Chloro 4 Nitrobenzamido Benzoic Acid
Quantum Chemical Calculations: Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. ijcrr.com These calculations help in understanding molecular stability, reactivity, and spectroscopic characteristics.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. The resulting geometry provides precise data on bond lengths, bond angles, and dihedral (torsional) angles.
For 4-(2-Chloro-4-nitrobenzamido)benzoic acid, a DFT optimization would reveal the planarity of the two phenyl rings relative to each other and the conformation of the central amide (-CONH-) linkage. Studies on similar molecules, like 2-chloro-4-nitrobenzoic acid, have utilized DFT methods such as B3LYP with various basis sets (e.g., 6-311G, cc-pVDZ) to achieve this. ijcrr.com The electronic structure, describing the distribution of electrons within the molecule, is also determined, highlighting areas of high and low electron density which are crucial for understanding the molecule's chemical behavior.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Conceptual Data)
This table presents conceptual data representative of what would be obtained from a DFT calculation. These are not published values.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C=O (amide) | 1.24 |
| C-N (amide) | 1.36 | |
| C-Cl | 1.75 | |
| N-O (nitro) | 1.23 | |
| **Bond Angles (°) ** | O=C-N (amide) | 122.5 |
| C-N-H (amide) | 121.0 | |
| Dihedral Angles (°) | C-C-N-C (amide torsion) | 175.0 |
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
Table 2: Conceptual Frontier Molecular Orbital Properties (Conceptual Data)
This table presents a conceptual example of data derived from an FMO analysis. These are not published values.
| Property | Value (eV) | Description |
| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | -2.55 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.30 | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map uses a color scale to indicate charge distribution:
Red : Regions of most negative potential, rich in electrons, susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.
Blue : Regions of most positive potential, electron-poor, susceptible to nucleophilic attack.
Green : Regions of neutral or near-zero potential.
For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the nitro and carboxyl groups, and the positive potential (blue) near the hydrogen atoms of the amide and carboxylic acid groups. This visualization helps identify sites for intermolecular interactions like hydrogen bonding.
Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis
While DFT provides a static picture of a single, optimized molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. youtube.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions in different environments. nih.govnih.gov
The structure of this compound is not rigid. Rotation can occur around several single bonds, particularly the C-N bond of the amide linkage and the C-C bonds connecting the rings to the central amide and carboxyl groups. This rotation gives rise to different conformers (spatial arrangements) of the molecule.
MD simulations can explore the potential energy surface associated with these torsional angles, identifying low-energy conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule might change its shape to interact with other molecules or biological targets. For example, simulations could reveal the preferred angle between the two aromatic rings and how much energy is required to twist them out of their most stable conformation.
MD simulations are particularly powerful for studying how molecules interact with each other in condensed phases.
In Solution : A simulation can be run with a single molecule of this compound surrounded by numerous solvent molecules (e.g., water or DMSO). This allows for the study of solvation, revealing how solvent molecules arrange themselves around the solute and which parts of the molecule form strong interactions (like hydrogen bonds) with the solvent.
In the Solid State : By simulating a periodic box containing multiple molecules, MD can model the crystalline state. This helps in understanding the packing arrangement of molecules in a crystal and identifies the key intermolecular interactions—such as hydrogen bonding between the carboxylic acid and amide groups or π-π stacking between the aromatic rings—that stabilize the crystal lattice. Research on related benzoic acid derivatives often highlights the importance of hydrogen bonding and other non-covalent interactions in determining their solid-state structures. nih.gov
Theoretical Studies of Amide Resonance and its Manipulation within the Compound
The degree of resonance stabilization is not static; it can be manipulated by the electronic nature of the substituents attached to the amide nitrogen and the carbonyl carbon. In this compound, the nitrogen atom is bonded to a 4-carboxyphenyl group, while the carbonyl carbon is part of a 2-chloro-4-nitrobenzoyl group. The 2-chloro and 4-nitro substituents on the benzoyl ring are strongly electron-withdrawing. These groups decrease the electron density on the carbonyl carbon, enhancing its electrophilicity and strengthening the n_N → π*_C=O interaction. Conversely, the benzoic acid substituent on the nitrogen atom also influences the electronic environment.
Computational chemistry offers tools to quantify the extent of amide resonance. A primary method involves calculating the energy barrier to rotation around the amide C–N bond. A higher energy barrier corresponds to greater double-bond character and stronger resonance stabilization. Theoretical models can also assess the pyramidalization of the nitrogen atom; a more planar nitrogen geometry facilitates better orbital overlap for resonance nih.gov. Studies on substituted anilides (N-phenyl amides) have shown that electronic effects can vary the resonance energy by as much as 10 kcal/mol acs.org. For the title compound, theoretical calculations would likely reveal a finely tuned resonance state, influenced by the competing electronic effects of its substituted aromatic rings.
Hirshfeld Surface Analysis and Intermolecular Interaction Energy Decomposition
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that govern the packing of molecules in a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the type and relative importance of non-covalent contacts.
For this compound, the Hirshfeld surface, and its associated 2D fingerprint plot, would decode the complex network of interactions driven by its diverse functional groups. The analysis typically involves mapping normalized contact distance (d_norm), which highlights intermolecular contacts shorter than the van der Waals radii sum in red, indicating key interactions like hydrogen bonds mdpi.com.
The 2D fingerprint plot provides a quantitative summary of these interactions, showing the percentage contribution of different contact types to the total Hirshfeld surface. Based on analyses of structurally similar compounds containing nitro, chloro, carboxylic acid, and amide functionalities, a representative breakdown of intermolecular contacts can be predicted mdpi.comresearchgate.net.
| Interaction Type | Typical Contribution (%) | Description |
|---|---|---|
| O···H / H···O | 35 - 45% | Represents strong hydrogen bonds involving the carboxylic acid group (O-H···O) and weaker C-H···O interactions with the nitro and carbonyl oxygen atoms. |
| H···H | 20 - 30% | Represents the most numerous, though weakest, contacts between hydrogen atoms on the peripheries of the molecules. |
| C···H / H···C | 10 - 15% | Indicates C-H···π interactions, where hydrogen atoms interact with the faces of the aromatic rings. |
| Cl···H / H···Cl | 5 - 10% | Highlights contacts involving the chlorine atom, which can act as a weak hydrogen bond acceptor. |
| O···C / C···O | ~5% | Contacts between oxygen and carbon atoms, often associated with the packing around the nitro and carbonyl groups. |
| Cl···O / O···Cl | <5% | Potential halogen bonding or other close contacts between the chlorine and oxygen atoms of adjacent molecules. |
Quantum Theory of Atoms in Molecules (QTAIM) for Quantitative Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing chemical bonding and intermolecular interactions based on the topology of the electron density, an observable property of a system wikipedia.orgamercrystalassn.org. QTAIM defines atoms as distinct regions of space and identifies the presence of a chemical bond—whether covalent or non-covalent—through the existence of a "bond path," a line of maximum electron density linking two atomic nuclei wiley-vch.de.
At the midpoint of each bond path lies a bond critical point (BCP), where the electron density, ρ(r), and its Laplacian, ∇²ρ(r), can be calculated. These two parameters provide a quantitative description of the interaction's nature and strength wiley-vch.defrontiersin.org.
Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order or strength. Higher values indicate stronger interactions.
Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the character of the interaction. A negative value (∇²ρ(r) < 0) signifies a "shared-shell" interaction, characteristic of covalent bonds where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) signifies a "closed-shell" interaction, typical of ionic bonds, hydrogen bonds, and van der Waals contacts, where electron density is depleted in the internuclear region ijnc.ir.
A QTAIM analysis of this compound would allow for a detailed, quantitative assessment of all key chemical interactions within the molecule and between adjacent molecules in the crystal.
| Interaction Type | Bond Path | Expected ρ(r) (a.u.) | Expected ∇²ρ(r) (a.u.) | Classification |
|---|---|---|---|---|
| Amide Bond | C-N | > 0.25 | < 0 | Shared-shell (Covalent) |
| Carbonyl Bond | C=O | > 0.30 | < 0 | Shared-shell (Polar Covalent) |
| Carboxylic H-Bond | O-H···O | 0.02 - 0.04 | > 0 | Closed-shell (Strong H-bond) |
| Weak H-Bond | C-H···O | 0.005 - 0.015 | > 0 | Closed-shell (Weak H-bond) |
| Intramolecular H-Bond | N-H···O | 0.01 - 0.025 | > 0 | Closed-shell (Moderate H-bond) |
By applying QTAIM, researchers can precisely characterize the covalent nature of the central amide bond and compare its strength to other bonds in the molecule. Furthermore, it allows for the unambiguous identification and ranking of the various non-covalent interactions, such as the strong O-H···O hydrogen bonds between carboxylic acid groups and weaker C-H···O or N-H···O interactions involving the nitro and amide groups, which collectively dictate the supramolecular architecture frontiersin.orgmdpi.com.
Crystallographic Analysis and Supramolecular Chemistry of 4 2 Chloro 4 Nitrobenzamido Benzoic Acid
Single-Crystal X-ray Diffraction Studies of the Compound and its Derivatives
Detailed experimental data from single-crystal X-ray diffraction is required to discuss the following:
Polymorphism and Crystal Engineering of Substituted Benzoic Acid and Benzamide (B126) Systems
A discussion on polymorphism (the ability of a substance to exist in more than one crystal form) or the rational design of its crystal structures (crystal engineering) is predicated on having at least one solved crystal structure to serve as a baseline.
Supramolecular Assemblies and Self-Association Phenomena in Solution and Solid States
While solution-state phenomena can be studied by other means (e.g., NMR spectroscopy), a thorough analysis of supramolecular assemblies and self-association in the solid state is inextricably linked to crystallographic data.
Should the crystal structure of 4-(2-Chloro-4-nitrobenzamido)benzoic acid be determined and published in the future, a comprehensive article addressing the outlined topics could be generated.
Molecular Interactions and Recognition Mechanisms
Hydrogen Bonding Contributions within the 4-(2-Chloro-4-nitrobenzamido)benzoic acid Scaffold
Hydrogen bonds are crucial non-covalent interactions that significantly influence the structure and recognition properties of this compound. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are possible, involving the amide (-CONH-), carboxylic acid (-COOH), and nitro (-NO2) groups.
Key Hydrogen Bonding Interactions:
Intramolecular Hydrogen Bonds: An intramolecular N—H⋯O hydrogen bond can form between the amide hydrogen and the oxygen of the carbonyl group, creating a stable six-membered ring structure known as an S(6) loop. nih.gov This type of interaction helps to lock the conformation of the amide linkage.
Intermolecular Hydrogen Bonds:
Carboxylic Acid Dimers: The carboxylic acid groups can form strong O—H⋯O hydrogen bonds with each other, leading to the formation of centrosymmetric dimers. nih.gov This is a common motif in carboxylic acid crystal structures.
Amide Chains: The amide group can participate in intermolecular N—H⋯O hydrogen bonds, linking molecules into chains or more complex networks. nih.gov For instance, in a related compound, N—H⋯O(nitro) hydrogen bonds link molecules into zigzag chains. nih.gov
Other Interactions: The nitro group's oxygen atoms can also act as hydrogen bond acceptors, participating in interactions with suitable donors. nih.gov
The presence and nature of these hydrogen bonds can be influenced by the surrounding chemical environment and the presence of other functional groups. For example, in co-crystals with other molecules like nicotinamide, the carboxylic acid can form a strong hydrogen bond with the pyridine (B92270) nitrogen. nih.gov
Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound
| Functional Group | Donor/Acceptor | Potential Interactions |
| Carboxylic Acid (-COOH) | Donor (O-H), Acceptor (C=O) | Intermolecular O—H⋯O dimers |
| Amide (-CONH-) | Donor (N-H), Acceptor (C=O) | Intramolecular N—H⋯O, Intermolecular N—H⋯O chains |
| Nitro (-NO2) | Acceptor (O) | Intermolecular N—H⋯O(nitro), C—H⋯O(nitro) |
Aryl Stacking and Dispersive Interactions in Molecular Recognition Processes
Aryl stacking, also known as π-π stacking, and other dispersive forces are significant non-covalent interactions that contribute to the molecular recognition of this compound. These interactions arise from the attractive forces between the electron clouds of the aromatic rings.
The strength and nature of these stacking interactions are influenced by the substituents on the aromatic rings. The electron-withdrawing nitro and chloro groups can affect the electron density of the rings, thereby modulating the stacking interactions. In derivatives of this compound, π–pi T-shaped and π–pi stacked interactions have been observed with aromatic residues of proteins. nih.gov
Influence of Conformational Flexibility on Molecular Interaction Profiles
The conformational flexibility of this compound is a key determinant of its molecular interaction profile. This flexibility primarily arises from the rotation around the single bonds connecting the two aromatic rings to the central amide linkage.
The relative orientation of the two benzene (B151609) rings and the planarity of the amide group can change, leading to different conformers. The dihedral angles between the amide plane and the aromatic rings are important parameters describing this conformational freedom. In a related molecule, 2-(4-chlorobenzamido)benzoic acid, the central amide segment is twisted away from both benzene rings. nih.gov
This conformational flexibility allows the molecule to adopt different shapes to optimize its interactions with various binding partners. For example, the ability to adopt a more planar or a more twisted conformation can facilitate or hinder specific hydrogen bonding or aryl stacking interactions. This adaptability is crucial for its recognition by biological macromolecules or in the formation of different crystal polymorphs.
Computational studies on related benzoic acid derivatives have shown that different conformers can have relatively small energy differences, indicating that multiple conformations may be accessible under normal conditions. mdpi.com The specific conformation adopted in a given situation will be the one that maximizes the favorable interactions with its environment.
Computational Modeling of Molecular Recognition in Synthetic Systems
Computational modeling provides valuable insights into the molecular recognition processes involving this compound and its derivatives. Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the interactions between this molecule and its potential binding partners.
Molecular Docking: This technique is used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of 2-chloro-4-nitrobenzoic acid, docking studies have been used to understand their binding modes with enzymes, revealing key hydrogen bonding and hydrophobic interactions with active site residues. nih.govresearchgate.net These studies can help in the rational design of new molecules with improved binding affinity and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecular interactions over time. They can be used to assess the stability of a ligand-protein complex and to understand the conformational changes that occur upon binding. For related compounds, MD simulations have been used to validate docking results and to confirm the stability of the ligand in the binding site of a target protein. researchgate.net
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be used to calculate various properties such as optimized geometries, electronic charge distributions, and the energies of different conformers. manipal.edu These calculations can provide a deeper understanding of the intrinsic properties of this compound that govern its molecular interactions.
These computational approaches, when combined with experimental data, provide a powerful toolkit for understanding and predicting the molecular recognition events involving this compound.
Structure Reactivity Relationship Sar Studies: a Mechanistic and Theoretical Perspective
Impact of Chloro and Nitro Substituents on the Electronic Properties and Chemical Reactivity of the Benzamido Benzoic Acid Core
The chemical reactivity of the benzoyl portion of the 4-(2-Chloro-4-nitrobenzamido)benzoic acid molecule is significantly influenced by the presence of the chloro and nitro substituents on the aromatic ring. Both groups are strongly electron-withdrawing, which profoundly alters the electron density distribution and, consequently, the chemical properties of the entire molecule.
The chloro group, located at the ortho-position relative to the amide linkage, exerts its influence primarily through two mechanisms: a negative inductive effect (-I) and a positive resonance effect (+R). The inductive effect arises from the high electronegativity of chlorine, which withdraws electron density from the aromatic ring through the sigma (σ) bond. Conversely, the resonance effect involves the donation of electron density from chlorine's lone pairs into the pi (π) system of the ring. However, for halogens, the inductive effect is dominant, leading to a net withdrawal of electron density from the ring.
The nitro group, positioned at the para-position, is one of the most powerful electron-withdrawing groups. It exerts both a strong negative inductive effect (-I) due to the electronegativity of the nitrogen and oxygen atoms, and a powerful negative resonance effect (-R). The -R effect delocalizes the π-electrons from the benzene (B151609) ring onto the nitro group, creating a significant electron deficiency on the ring.
Combined, these effects make the 2-chloro-4-nitrophenyl ring highly electron-deficient. This deactivation has several consequences:
Increased Acidity of the Amide N-H Proton: The electron-withdrawing nature of the substituents increases the polarity of the N-H bond in the amide linkage, making the proton more acidic than in a non-substituted benzanilide (B160483).
Modification of Amide Bond Reactivity: The electron deficiency on the carbonyl carbon of the amide is enhanced, making it more susceptible to nucleophilic attack. This can influence the rate of hydrolysis of the amide bond under certain conditions.
Influence of the Benzoic Acid Moiety on Overall Molecular Reactivity and Stability
The benzoic acid moiety constitutes the second half of the molecule, derived from 4-aminobenzoic acid. The carboxylic acid group (-COOH) is itself an electron-withdrawing group, primarily through a negative inductive effect, and it deactivates the phenyl ring to which it is attached.
The primary contributions of the benzoic acid moiety to the molecule's reactivity and stability are:
Acidity: The most prominent chemical characteristic of this moiety is its acidity, allowing the molecule to form carboxylate salts upon reaction with a base. The pKa of the carboxylic acid is influenced by the electronic effects of the substituent on the other ring, transmitted through the amide linkage. The electron-withdrawing 2-chloro-4-nitrobenzamido group is expected to increase the acidity of the benzoic acid compared to unsubstituted benzoic acid (pKa ≈ 4.2) by stabilizing the conjugate carboxylate base.
Intermolecular Interactions and Stability: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the solid state, this functionality facilitates the formation of strong intermolecular hydrogen bonds, often leading to the creation of dimeric structures. These robust hydrogen bonding networks contribute significantly to the thermodynamic stability of the crystal lattice, influencing properties such as melting point and solubility.
The interplay between the electron-demanding 2-chloro-4-nitrobenzoyl group and the electron-withdrawing benzoic acid group establishes a complex electronic landscape across the central amide bridge.
Correlation of Molecular Structure with Observed Spectroscopic Parameters and Computational Predictions
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both aromatic rings. The protons on the 2-chloro-4-nitrophenyl ring would appear at a lower field (higher ppm) due to the strong deshielding effects of the nitro and chloro groups. The protons on the 4-carboxyphenyl ring would also be deshielded compared to benzene, with the protons ortho to the carboxylic acid group and the amide group showing the largest downfield shifts. The amide (N-H) and carboxylic acid (O-H) protons would appear as broad singlets at a very low field, often above 10 ppm.
¹³C NMR Spectroscopy: The carbon atoms in the 2-chloro-4-nitrophenyl ring, particularly those bearing the nitro and chloro groups and the carbonyl carbon, are expected to be significantly deshielded. The carbonyl carbon of the amide and the carboxylic acid would appear at the downfield end of the spectrum (typically 165-175 ppm).
Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence of the key functional groups. Characteristic stretching frequencies are anticipated for the O-H of the carboxylic acid (a broad band around 3000 cm⁻¹), the N-H of the amide (around 3300 cm⁻¹), two C=O bands (one for the amide and one for the acid, typically between 1650-1750 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). nih.gov
| Proton | Ring A (4-carboxyphenyl) | Ring B (2-chloro-4-nitrophenyl) | Other |
|---|---|---|---|
| H-2'/H-6' (ortho to COOH) | ~8.0 | - | - |
| H-3'/H-5' (ortho to NH) | ~7.8 | - | - |
| H-3 | - | ~8.6 | - |
| H-5 | - | ~8.3 | - |
| H-6 | - | ~7.9 | - |
| N-H (amide) | - | - | >10.0 |
| O-H (acid) | - | - | >12.0 |
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| N-H (Amide) | Stretching | ~3300 |
| C=O (Carboxylic Acid) | Stretching | 1720 - 1680 |
| C=O (Amide I) | Stretching | 1680 - 1650 |
| N-O (Nitro) | Asymmetric Stretch | 1550 - 1510 |
| N-O (Nitro) | Symmetric Stretch | 1360 - 1330 |
Computational models can predict these spectroscopic values with a high degree of accuracy and also provide insights into electronic parameters such as atomic charges, molecular orbital energies (HOMO-LUMO), and electrostatic potential maps, which are fundamental to understanding the molecule's reactivity.
Stereochemical Considerations and Conformational Effects on Intramolecular and Intermolecular Reactivity
The three-dimensional structure of this compound is critical to its reactivity. While the molecule does not possess a chiral center, its reactivity is heavily influenced by conformational isomerism.
The key conformational factors are:
Rotation about the Amide Bond: The C-N amide bond has a significant double-bond character, which restricts free rotation. This can lead to the existence of cis and trans conformers. The trans conformation, where the aromatic rings are on opposite sides of the amide bond, is generally much more stable and is the overwhelmingly predominant form.
Rotation about the Aryl-Amide Bonds: Rotation is possible around the C-C bond (linking the benzoyl ring to the carbonyl) and the N-C bond (linking the nitrogen to the aniline (B41778) ring). The dihedral angles associated with these rotations determine the relative orientation of the two aromatic rings.
The Ortho-Effect: A major structural feature is the presence of the chlorine atom at the ortho-position of the benzoyl ring. This substituent creates significant steric hindrance with the amide's carbonyl oxygen. To alleviate this steric strain, the 2-chloro-4-nitrophenyl ring is forced to rotate out of the plane of the amide group. This non-planar conformation disrupts the π-conjugation between the benzoyl ring and the amide linkage, effectively isolating the electronic systems of the two rings to some extent. This disruption can diminish the transmission of electronic effects from the chloro and nitro substituents to the rest of the molecule.
Applications in Advanced Chemical Synthesis and Material Science
4-(2-Chloro-4-nitrobenzamido)benzoic acid as a Building Block in Complex Organic Synthesis
Organic building blocks are foundational functionalized molecules essential for the bottom-up assembly of more complex molecular structures. sigmaaldrich.com They are pivotal in medicinal chemistry, organic chemistry, and material science. sigmaaldrich.com The title compound, with its distinct reactive sites, serves as a valuable precursor for a variety of more complex molecules, particularly heterocyclic systems which are of significant interest in pharmaceutical research.
The presence of the nitro group, a versatile functional group, allows for a range of chemical transformations. frontiersin.org For instance, the reduction of the nitro group to an amine is a common and crucial step in the synthesis of many biologically active compounds. frontiersin.org This transformation opens up pathways to various heterocyclic scaffolds. For example, derivatives of 2-chloro-4-nitro benzoic acid can be used to prepare substituted nitrogenous heterocycles like benzimidazoles, benzotriazoles, and quinoxalinones. nih.gov
Furthermore, the carboxylic acid moiety can be activated, for instance by conversion to an acyl chloride, to react with various nucleophiles. This is a standard method for forming amide bonds, as seen in the Schotten-Baumann reaction conditions, and is used to synthesize a wide array of benzamide (B126) derivatives. mdpi.comresearchgate.net The chlorine atom on the aromatic ring can also participate in nucleophilic aromatic substitution reactions, further adding to the molecule's synthetic utility.
Below is a table summarizing the functional groups of this compound and their potential synthetic transformations:
| Functional Group | Potential Transformations | Resulting Structures |
| Carboxylic Acid | Amidation, Esterification | Amides, Esters |
| Nitro Group | Reduction to Amine | Anilines, Heterocycles |
| Chlorine Atom | Nucleophilic Aromatic Substitution | Substituted Phenyl Rings |
| Amide Linkage | Hydrolysis (under harsh conditions) | Component acids and amines |
Exploration of its Reactivity in Novel Organic Transformations and Catalytic Cycles
The reactivity of this compound and its parent structures is a subject of ongoing research. The electron-withdrawing nature of the nitro and chloro substituents significantly influences the reactivity of the aromatic rings and the acidity of the carboxylic acid group.
A key area of exploration is the catalytic reduction of the nitro group. The selective reduction of a nitro group in the presence of other reducible functionalities, like a carboxylic acid, is a significant challenge in organic synthesis. Catalytic systems using rhodium complexes, for example, have been studied for the selective reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid under water-gas shift reaction conditions. researchgate.net Such selective transformations are crucial for generating intermediates for pharmaceuticals and other fine chemicals. researchgate.net
The chlorine atom's reactivity in nucleophilic aromatic substitution is enhanced by the presence of the ortho- and para-directing nitro group. This allows for the introduction of a variety of functional groups onto the aromatic ring, a strategy often employed in the synthesis of medicinal compounds. For instance, similar structures like 4-chloro-2-fluoro-5-nitrobenzoic acid are used as versatile building blocks for creating libraries of heterocyclic compounds for drug discovery. nih.gov
Potential for Designed Supramolecular Materials and Assemblies
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The structure of this compound contains several features that make it a promising candidate for the construction of supramolecular assemblies.
The carboxylic acid group is a well-known motif for forming strong, directional hydrogen bonds, often leading to the formation of dimers. rsc.org The amide linkage also contains both a hydrogen bond donor (N-H) and acceptor (C=O), which can participate in extensive hydrogen bonding networks. These interactions can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.
Research on similar benzoic acid derivatives has shown their ability to form robust supramolecular synthons. For example, ureido-benzoic acids can form self-complementary quadruple hydrogen-bonding motifs with very high dimerization constants, making them excellent candidates for creating supramolecular polymers. rsc.org While the specific compound has not been as extensively studied in this context, its structural elements suggest a high potential for similar applications.
Furthermore, the aromatic rings can engage in π-π stacking interactions, which can further stabilize supramolecular structures. rsc.org The interplay of hydrogen bonding and π-π stacking can lead to the formation of complex and functional architectures, such as co-crystals with other active pharmaceutical ingredients, which can improve properties like stability and solubility. nih.gov For instance, 2-chloro-4-nitrobenzoic acid has been co-crystallized with nicotinamide, resulting in a thermally more stable product. nih.gov
The potential applications of such supramolecular materials are vast, ranging from drug delivery systems and sensors to novel catalytic materials. The ability to program molecular recognition and self-assembly through the careful design of building blocks like this compound is a key driver of innovation in material science.
Conclusion and Future Research Directions
Identification of Unexplored Research Avenues and Methodological Advancements
Given the absence of existing research, the entire field of study for 4-(2-Chloro-4-nitrobenzamido)benzoic acid represents an unexplored avenue. Initial research would need to focus on the fundamental aspects of the compound, including:
Synthesis and Characterization: Developing a reliable and efficient synthesis protocol, likely involving the acylation of 4-aminobenzoic acid with 2-chloro-4-nitrobenzoyl chloride. Subsequent characterization would involve standard analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Physicochemical Properties: Investigation of its solubility, melting point, and stability would be crucial for any future applications.
Biological Screening: A broad biological screening could reveal potential activities, for instance, as an antimicrobial, anticancer, or enzyme inhibitory agent, areas where other benzamide (B126) derivatives have shown promise. nih.govpreprints.orgresearchgate.net
Methodological advancements in high-throughput screening and computational modeling could be employed to predict potential biological targets and guide experimental work.
Addressing Theoretical and Experimental Challenges in Studying Complex Substituted Benzamido Benzoic Acid Derivatives
The study of complex substituted benzamido benzoic acid derivatives like this compound presents several challenges:
Theoretical Challenges: Predicting the three-dimensional conformation and electronic properties of such molecules can be complex due to the rotational freedom around the amide bond and the influence of multiple substituents on the aromatic rings. Accurate computational modeling would be necessary to understand its potential interactions with biological macromolecules.
Q & A
Q. What are the standard synthetic routes for 4-(2-Chloro-4-nitrobenzamido)benzoic acid, and how can reaction conditions be optimized?
Answer: Synthesis typically involves sequential functionalization of benzoic acid derivatives. Key steps include:
- Nitration and Chlorination: Introduce nitro and chloro groups to the benzene ring via electrophilic substitution. Reaction conditions (e.g., HNO₃/H₂SO₄ for nitration, Cl₂/FeCl₃ for chlorination) must be controlled to avoid over-substitution .
- Amidation: Couple 2-chloro-4-nitrobenzoyl chloride to 4-aminobenzoic acid using a Schotten-Baumann reaction (e.g., in THF with triethylamine as a base). Monitoring pH and temperature ensures high yield .
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR: The aromatic region (δ 7.0–8.5 ppm) shows splitting patterns consistent with substituents (e.g., nitro groups deshield adjacent protons). The amide proton appears at δ ~10 ppm .
- IR Spectroscopy: Key peaks include C=O stretch (~1680 cm⁻¹ for carboxylic acid and amide), NO₂ asymmetric stretch (~1520 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .
- UV-Vis: Conjugation between aromatic rings and substituents leads to absorption maxima in the 250–300 nm range, useful for quantifying concentration .
Q. What enzyme inhibition mechanisms are associated with chloro-nitro-substituted benzoic acid derivatives?
Answer:
- Tyrosinase Inhibition: Competitive inhibition is observed with catechol oxidase due to copper chelation by the chloro-nitro moiety, as seen in structurally similar benzoic acid derivatives .
- Carbonic Anhydrase Inhibition: The amide group may coordinate with zinc in the enzyme active site, analogous to sulfonamide inhibitors .
- Methodological Note: Use kinetic assays (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Answer:
- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K to minimize thermal motion .
- Structure Refinement: SHELXL (via Olex2 or SHELXTL) refines positional and anisotropic displacement parameters. Key metrics: R₁ < 0.05, wR₂ < 0.10 .
- ORTEP Visualization: Generate thermal ellipsoid plots to assess bond angles and torsional strain. For example, the dihedral angle between benzene rings may indicate steric hindrance .
Q. What computational methods predict the compound’s reactivity and electron distribution?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces. The nitro group’s electron-withdrawing effect polarizes the aromatic system .
- Electron Localization Function (ELF): Analyze ELF isosurfaces to identify lone pairs (amide oxygen) and σ/π bonds, clarifying resonance stabilization .
- ADMET Prediction: Tools like SwissADME assess bioavailability (e.g., LogP ~2.5 suggests moderate lipophilicity) .
Q. How does substituent positioning influence biological activity in structure-activity relationship (SAR) studies?
Answer:
- Nitro Group Position: Para-nitro substitution enhances electron withdrawal, increasing binding affinity to enzymes like tyrosinase compared to ortho-substituted analogs .
- Chloro Group Impact: A 2-chloro substituent introduces steric effects, reducing off-target interactions in carboxylesterase assays .
- Methodological Note: Synthesize positional isomers (e.g., 3-chloro-4-nitro vs. 2-chloro-4-nitro) and compare IC₅₀ values in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
